molecular formula C10H9BrF3NOS B14075603 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14075603
M. Wt: 328.15 g/mol
InChI Key: DHRXJWKTTRYJPP-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a substituted acetophenone derivative featuring a trifluoromethylthio (-SCF₃) group at the para position relative to an amino (-NH₂) group on the phenyl ring, with a brominated propanone chain at the ortho position. The compound’s structure integrates three critical functional groups:

  • Trifluoromethylthio group: A strongly electron-withdrawing substituent, known to improve metabolic stability and lipophilicity in pharmaceuticals .
  • Bromopropanone chain: Introduces reactivity for nucleophilic substitution or cross-coupling reactions due to the bromine atom’s role as a leaving group .

This combination of substituents suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric effects are critical.

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c11-4-3-9(16)7-5-6(1-2-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

DHRXJWKTTRYJPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C(=O)CCBr)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions result in alcohol derivatives.

Scientific Research Applications

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique properties emerge when compared to analogs with varying substituents (Table 1). Key comparisons include:

Substituent Electronic and Steric Effects

  • Trifluoromethylthio (-SCF₃) vs. Methylthio (-SMe): The -SCF₃ group is more electron-withdrawing than -SMe, reducing the basicity of the adjacent amine (pKa lowering) and increasing lipophilicity. This enhances membrane permeability and resistance to oxidative metabolism .
  • Bromo vs. Chloro in the Propanone Chain: Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) make it a better leaving group. For example, 1-[2-amino-5-(methylsulfanyl)phenyl]-3-chloropropan-1-one (CAS 1807055-86-2 ) would exhibit slower substitution kinetics compared to the brominated target compound.

Table 1: Comparison with Structural Analogs

Compound Name (CAS) Substituents (Phenyl Ring) Propanone Chain Key Properties/Applications
Target Compound -NH₂, -SCF₃ (para) 3-Bromo High lipophilicity, metabolic stability
1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one (1564829-21-5) -NH₂, -SMe (para) None Lower steric hindrance, moderate reactivity
1-(2-Amino-5-bromophenyl)ethanone -NH₂, -Br (para) None Halogen bonding potential, intermediate in synthesis
1-[2-Amino-5-(methylsulfanyl)phenyl]-3-chloropropan-1-one (1807055-86-2) -NH₂, -SMe (para) 3-Chloro Slower substitution kinetics vs. bromo analogs

Research Findings and Inferences

  • Synthetic Feasibility : The target compound’s synthesis likely follows methods similar to those for ortho-acylphenyl iodides (), with bromine introduced via bromination or alkylation .
  • Pharmacokinetic Superiority : The -SCF₃ group’s electron-withdrawing nature may reduce hepatic clearance compared to methylthio or nitro-substituted analogs, as observed in fluorinated drugs like Celecoxib .
  • Limitations: The bromopropanone chain’s reactivity could pose stability challenges, necessitating careful handling and storage, unlike more stable chloro or methyl derivatives .

Biological Activity

Overview

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is an organic compound notable for its unique structural features, including a brominated propanone group, an amino group, and a trifluoromethylthio substituent. Its molecular formula is C10H9BrF3NOS, with a molecular weight of approximately 328.15 g/mol. The trifluoromethylthio group enhances the compound's lipophilicity, which may influence its biological interactions and reactivity in various chemical processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (ATCC 29213)0.25 - 64
Vancomycin-resistant S. aureusTBD

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has a comparable efficacy to established antibiotics like vancomycin, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown potential anticancer activity. Studies suggest that the trifluoromethylthio group may enhance binding affinity to biological targets such as enzymes and receptors involved in cancer progression. However, detailed investigations are necessary to fully elucidate its mechanisms of action in cancer cells .

The biological activity of this compound can be attributed to several factors:

  • Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of their function.
  • Hydrogen Bonding and Hydrophobic Interactions : The amino and trifluoromethylthio groups contribute to hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity towards biological targets .

Case Studies

Recent case studies have highlighted the effectiveness of similar compounds with trifluoromethyl substitutions in combating resistant bacterial strains. For instance, a comparative study demonstrated that certain derivatives exhibited significant bactericidal activity against MRSA with MIC values as low as 0.25 µg/mL .

Additionally, compounds sharing structural similarities with this compound have been shown to possess enhanced bioactivity due to similar mechanisms of action.

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